N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine
Description
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound is characterized by its benzyl and ethyl substituents attached to a 2-methylpropane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C13H22N2/c1-4-15(11-13(2,3)14)10-12-8-6-5-7-9-12/h5-9H,4,10-11,14H2,1-3H3 |
InChI Key |
UWWOBIBZCLFRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(C)(C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine typically involves the reaction of benzyl chloride with N-ethyl-2-methylpropane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into simpler amines or alcohols.
Scientific Research Applications
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity towards these targets, facilitating its biological activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N1-Benzyl-N1-ethyl-2-methylpropane-1,2-diamine can be compared with similar compounds such as:
N1-Benzyl-N1-methyl-2-methylpropane-1,2-diamine: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and binding properties.
N1-Benzyl-N1-ethyl-2-ethylpropane-1,2-diamine: The presence of an additional ethyl group can influence the compound’s steric and electronic characteristics.
N1-Benzyl-N1-ethyl-2-methylbutane-1,2-diamine: The longer carbon chain in this compound may alter its solubility and interaction with biological targets.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
